1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C₁₁H₁₄F₆N₂O₄S₂. This compound is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable material in various scientific and industrial applications, particularly in the field of electrochemistry.
Mechanism of Action
Target of Action
It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .
Mode of Action
The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .
Biochemical Pathways
Its role is more related to physical chemistry and materials science .
Result of Action
The result of the action of this compound is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-propyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity ionic liquid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium cation can be replaced by other nucleophiles.
Redox Reactions: It can undergo oxidation and reduction reactions, particularly in electrochemical applications.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and separation processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as halides, cyanides, and amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium salts, while redox reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Electrochemistry: It is used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Separation Processes: It is used in the separation of azeotropic mixtures and the extraction of metal ions from aqueous solutions.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a medium for enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Similar in structure but with a butyl group instead of a propyl group.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains an imidazolium cation instead of a pyridinium cation.
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: Features a piperidinium cation, offering similar properties but with different solubility and viscosity characteristics.
Uniqueness
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out due to its unique combination of high thermal stability, low volatility, and high ionic conductivity. These properties make it particularly suitable for applications requiring stable and efficient ion transport, such as in advanced battery technologies and catalysis .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJBOMZTVLMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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